3-(4-Ethoxyphenyl)isonicotinic acid
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-11-5-3-10(4-6-11)13-9-15-8-7-12(13)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLEFQWFMBLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated isonicotinic acid under the influence of a palladium catalyst . The reaction conditions are generally mild and can be performed in the presence of a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
3-(4-Ethoxyphenyl)isonicotinic acid serves as a building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules, facilitating advancements in synthetic methodologies.
Biology
Research indicates potential biological activities , particularly in antimicrobial and anticancer applications:
- Antimicrobial Activity : A study evaluated the compound's efficacy against Gram-positive bacteria, including MRSA strains. Results demonstrated significant activity, indicating its potential use as an antimicrobial agent.
- Anticancer Properties : In vitro studies against various cancer cell lines (e.g., breast and lung cancer) revealed cytotoxic effects at micromolar concentrations, suggesting its viability as a candidate for cancer therapy.
Medicine
Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to observed biological effects.
Industry
In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the introduction of different functional groups, enhancing material performance.
Case Studies
- Antimicrobial Efficacy Study : This study highlighted the compound's potent activity against MRSA strains using both in vitro assays and molecular docking studies to confirm binding affinity to bacterial targets.
- Cancer Cell Line Studies : The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects leading to increased apoptosis rates compared to control groups.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Nicotinic Acid vs. Isonicotinic Acid
Nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) differ in the position of the carboxylic acid group on the pyridine ring. This positional isomerism significantly impacts their properties:
- Spectral Differences : Nicotinic acid exhibits distinct UV-Vis absorption maxima compared to isonicotinic acid, with greater separation between bands and lower intensity in the neutral pH region. The pKa values also differ slightly (Table 1) .
- Metabolic Pathways : Microbial degradation of isonicotinic acid involves hydroxylation at the 2- and 6-positions to form 2,6-dihydroxyisonicotinic acid (citrazinic acid), a precursor for further breakdown into succinic acid semialdehyde. Nicotinic acid, however, is metabolized via different intermediates, such as 6-hydroxynicotinic acid .
Table 1: Comparative Spectral and Acid-Base Properties
| Property | Nicotinic Acid | Isonicotinic Acid |
|---|---|---|
| λ_max (acidic pH) | 262 nm | 265 nm |
| λ_max (neutral pH) | 212 nm, 270 nm | 210 nm, 268 nm |
| pKa (carboxylic acid) | 2.1 | 1.9 |
| pKa (pyridine N) | 4.8 | 4.7 |
Substituted Isonicotinic Acid Derivatives
Substituents on the phenyl or pyridine ring modulate bioactivity and chemical reactivity:
- However, its antimicrobial activity against Mycobacterium tuberculosis (Mtb) was negligible, suggesting the carboxylic acid group alone is insufficient for antitubercular action .
- 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (): Fluorine substitution increases metabolic stability and binding affinity in drug candidates. The hydroxyl group at the 2-position may facilitate hydrogen bonding in enzyme active sites.
- 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid (): Iodine and fluorine substituents enable radioimaging applications, while the aniline linkage supports interactions with tyrosine kinases .
Table 2: Key Derivatives and Their Properties
| Compound | Substituents | Key Applications |
|---|---|---|
| 3-(4-Ethoxyphenyl)isonicotinic acid | 4-Ethoxyphenyl at C3 | Understudied; potential MOF ligand |
| 2-(4-Acetylphenyl)isonicotinic acid | 4-Acetylphenyl at C2 | Antimicrobial research |
| 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid | 3-Fluorophenyl, OH at C2 | Drug candidate synthesis |
| 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid | 2-Fluoro-4-iodophenylamino at C3 | Radiopharmaceuticals |
Pharmacological and Antimicrobial Activity
- Isonicotinic Acid Hydrazide (Isoniazid): A frontline antitubercular drug, isoniazid is metabolized into isonicotinic acid, which lacks direct Mtb inhibition.
- Isonicotinoylhydrazonopyruvic Acid: Compared to isoniazid, this derivative showed altered toxicity profiles but similar pharmacodynamics, emphasizing the role of hydrazone linkages in modulating bioavailability .
Biological Activity
3-(4-Ethoxyphenyl)isonicotinic acid is an organic compound categorized under isonicotinic acids, featuring a pyridine ring with a carboxylic acid group and an ethoxyphenyl substituent. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values suggest its effectiveness in inhibiting bacterial growth:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 7.81 |
| Staphylococcus epidermidis | 1.95 |
| Escherichia coli | Not specified |
These findings demonstrate the compound's potential as an antimicrobial agent, particularly against resistant strains like MRSA, which poses a significant challenge in clinical settings .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have suggested that the compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. The specific pathways involved remain an area of active investigation, but preliminary results indicate that it may target specific molecular pathways associated with tumor growth and metastasis .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with various molecular targets within cells. For instance, it may inhibit specific enzymes or receptors that play crucial roles in bacterial survival and cancer cell proliferation. Further studies utilizing molecular docking techniques are underway to better understand these interactions and optimize the compound's efficacy as a therapeutic agent .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of isonicotinic acid derivatives, including this compound. The results highlighted its potent activity against Gram-positive bacteria, with particular emphasis on its effectiveness against MRSA strains. The study utilized both in vitro assays and molecular docking studies to confirm the binding affinity of the compound to bacterial targets .
Cancer Cell Line Studies
In another study focusing on anticancer properties, this compound was tested against several cancer cell lines, including breast and lung cancer models. The compound demonstrated significant cytotoxic effects at micromolar concentrations, leading to increased apoptosis rates compared to control groups. These findings suggest that further development could position this compound as a candidate for cancer therapy .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound | Type | Notable Activity |
|---|---|---|
| Isonicotinic Acid | Simple analog | Limited antibacterial activity |
| Nicotinic Acid | Related to B vitamins | Enhances immune response |
| Picolinic Acid | Isomer | Varies in biological activity |
The presence of the ethoxyphenyl group in this compound enhances its solubility and reactivity, potentially contributing to its superior biological activities compared to simpler analogs like isonicotinic acid and nicotinic acid .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Ethoxyphenyl)isonicotinic acid, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach involves condensation reactions between pyridine-3,4-dicarboxylic anhydride and substituted aryl compounds. For example, pyridine-3,4-dicarboxylic anhydride reacts with 4-ethoxyphenyl derivatives under controlled anhydrous conditions, often catalyzed by Lewis acids like AlCl₃. Reaction temperature (typically 80–120°C) and stoichiometric ratios are critical: excess aryl reactants improve yields but may introduce side products. Evidence from analogous syntheses (e.g., 3-(4-chlorobenzoyl)isonicotinic acid) shows yields around 32% under optimized conditions . Vanadium-based catalysts (e.g., V₂O₅-TiO₂) can also facilitate selective oxidation of 4-methylpyridine precursors to isonicotinic acid derivatives, with anatase-phase TiO₂ showing higher selectivity .
Q. How can researchers characterize the purity and structural integrity of synthesized this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., ethoxy group at C4 of the phenyl ring and carboxylic acid position on the pyridine ring).
- HPLC-MS : Quantify purity and detect trace byproducts (e.g., unreacted intermediates).
- XRD : Confirm crystallinity, especially if the compound is intended for metal-organic framework (MOF) synthesis .
- Elemental Analysis : Validate empirical formula (e.g., C₁₄H₁₃NO₃). Reproducibility requires adherence to protocols outlined in standardized chemical databases (e.g., NIST) .
Advanced Research Questions
Q. What catalytic mechanisms explain the selectivity of vanadium-titanium oxide systems in synthesizing isonicotinic acid derivatives?
- Methodological Answer : Vanadium(V) oxide on anatase TiO₂ dissociates oxygen more efficiently than on rutile, lowering activation energy for C–H bond oxidation in methylpyridines. In 4-methylpyridine oxidation, anatase promotes direct carboxylation to isonicotinic acid, while rutile favors aldehyde byproducts due to incomplete oxidation. Researchers should optimize catalyst phase composition (e.g., anatase:rutile ratio) and reaction temperature (180–220°C) to maximize yield .
Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?
- Methodological Answer : The pyridine nitrogen and carboxylic acid groups act as chelating sites for metals like Cu(II), Co(II), and Zn(II). For example, isonicotinic acid hydrazide derivatives form octahedral complexes with Cu, verified via UV-Vis and ESR spectroscopy. These complexes exhibit enhanced thermal stability and potential antimicrobial activity. To design MOFs, use this compound as a linker with secondary building units (SBUs) like Zn₄O clusters, ensuring robust porosity for gas storage .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Discrepancies in NMR peaks may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in carboxylic acid derivatives can shift proton signals. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers. Cross-validate with computational methods (DFT calculations for predicted chemical shifts) and mass spectrometry fragmentation patterns .
Q. How can researchers evaluate the bioactivity of this compound in pharmacological models?
- Methodological Answer : Screen for cytotoxicity using standardized assays (e.g., MTT on HepG2 or THP-1 cells). Compare IC₅₀ values against controls like fluconazole (for antimicrobial activity) . For mechanistic studies, employ molecular docking to predict interactions with targets like bacterial dihydrofolate reductase or inflammatory cytokines. Dose-response curves and SAR studies on analogs (e.g., halogen-substituted derivatives) refine bioactivity profiles .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer : Implement statistical design of experiments (DoE):
- Factors : Temperature, catalyst loading, reactant purity.
- Response Surface Methodology (RSM) : Identify optimal conditions via central composite design.
- QC Protocols : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. What are best practices for reporting crystallographic data of metal complexes derived from this compound?
- Methodological Answer : Follow CIF (Crystallographic Information File) standards:
- Include refinement parameters (R-factors, residual density).
- Deposit data in repositories like the Cambridge Structural Database.
- Annotate hydrogen bonding and π-π stacking interactions critical for MOF stability .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
